Ethyl 6-hydroxy-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-5-pyrimidinecarboxylate
Overview
Description
Ethyl 6-hydroxy-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-5-pyrimidinecarboxylate is a complex organic compound characterized by its intricate molecular structure This compound features a pyrimidine ring substituted with various functional groups, including a phenyl group, a trifluoromethyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-hydroxy-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common approach is the condensation of ethyl cyanoacetate with a substituted phenyl hydrazine, followed by cyclization under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-hydroxy-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove the double bond in the pyrimidine ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidines.
Scientific Research Applications
Ethyl 6-hydroxy-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-5-pyrimidinecarboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study biological processes and interactions with biomolecules.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which Ethyl 6-hydroxy-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-5-pyrimidinecarboxylate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the hydroxyl group facilitates hydrogen bonding with biological targets. The pyrimidine ring plays a crucial role in the compound's overall activity, influencing its pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Ethyl 2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate: Lacks the trifluoromethyl group.
Ethyl 6-hydroxy-2-phenyl-4-phenyl-4,5-dihydro-5-pyrimidinecarboxylate: Different substituent on the phenyl ring.
Ethyl 6-hydroxy-2-phenyl-4-(trifluoromethyl)phenyl-4,5-dihydro-5-pyrimidinecarboxylate: Similar structure but different position of the trifluoromethyl group.
Uniqueness: Ethyl 6-hydroxy-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-5-pyrimidinecarboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 6-oxo-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3/c1-2-28-19(27)15-16(12-8-10-14(11-9-12)20(21,22)23)24-17(25-18(15)26)13-6-4-3-5-7-13/h3-11,15-16H,2H2,1H3,(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDASUNBFYDAEKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301119239 | |
Record name | Ethyl 1,4,5,6-tetrahydro-6-oxo-2-phenyl-4-[4-(trifluoromethyl)phenyl]-5-pyrimidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301119239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477867-28-0 | |
Record name | Ethyl 1,4,5,6-tetrahydro-6-oxo-2-phenyl-4-[4-(trifluoromethyl)phenyl]-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477867-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1,4,5,6-tetrahydro-6-oxo-2-phenyl-4-[4-(trifluoromethyl)phenyl]-5-pyrimidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301119239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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